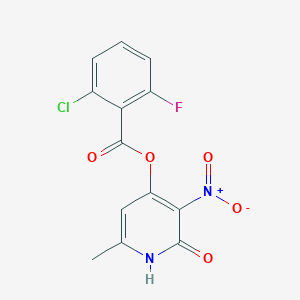

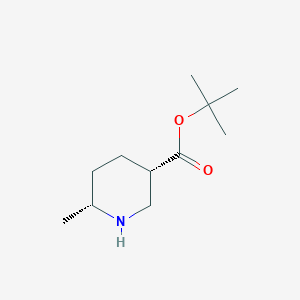

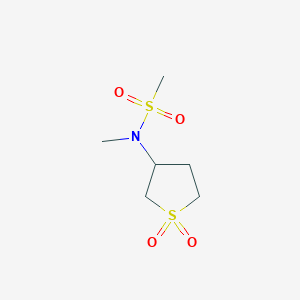

![molecular formula C21H14Cl2N4O3 B3011736 3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-95-2](/img/structure/B3011736.png)

3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolopurinediones, which are closely related to the compound of interest, involves cyclization of 8-bromotheophylline with oxiranes. This process yields a range of compounds with varying substituents, which can significantly affect their biological activity and receptor affinity . Another related synthesis pathway for purine derivatives starts with 5-amino-3-(methylthio)-1H-1,2,4-triazole, which is combined with 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) alkoxylation to introduce various aliphatic alcohols into the novel tricyclic heterocyclic core . These methods highlight the versatility and complexity of synthesizing purine analogs, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of an oxazolo[2,3-f]purinedione moiety, as seen in the compound of interest, suggests a tricyclic structure that can potentially interact with adenosine receptors. The affinity and selectivity towards these receptors are influenced by the substituents on the purine core, particularly at the 7-position. Structural activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies emphasize the importance of lipophilic substituents for pharmacological activity, with a volume limitation for optimal interaction with the A(2A) adenosine receptor .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by their functional groups and the overall molecular framework. The synthesis pathways described involve key reactions such as intramolecular alkylation, SNAr alkoxylation, and cyclization, which are fundamental for constructing the purine scaffold and introducing various functional groups . These reactions are carefully designed to achieve the desired molecular complexity and to ensure the presence of specific substituents that are critical for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of alkyl or phenyl groups can enhance lipophilicity, which is a significant factor for biological activity, particularly for receptor-ligand interactions. Compounds with long alkyl chains have been shown to possess anticonvulsant activity, although this can be accompanied by neurotoxicity. The balance between hydrophilic and lipophilic properties is essential for the pharmacokinetic profile of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics .

Applications De Recherche Scientifique

Coordination Chemistry

The study on the coordination chemistry of purine derivatives, such as 1,3-dimethyl-8-azaxanthine and 3-methyl-8-azaxanthine, with divalent cations (Mn, Co, Ni, Zn, and Cd) in aqueous media has led to the formation of solids with [M(H2O)6]2+ as cations and purine derivatives as anions. The second coordination sphere interactions, including a network of hydrogen bonds, play a crucial role in the resulting crystal structures, offering insights into the formation of monodimensional and bidimensional superstructures. This study provides a foundation for understanding the coordination chemistry and potential applications of purine derivatives in materials science and catalysis (Maldonado et al., 2009).

Receptor Affinity and Biological Activities

Further exploration into purine-2,6-dione derivatives, specifically focusing on their receptor affinity, has uncovered potential psychotropic activities. The design of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione showcased promising affinity and selectivity profiles for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Among these, specific derivatives exhibited antidepressant-like and anxiolytic-like activities, highlighting the therapeutic potential of purine derivatives in addressing mental health disorders (Chłoń-Rzepa et al., 2013).

Anticancer Applications

The synthesis and biological evaluation of novel fused triazolopyrrolo[2,1-f]purine derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines. These findings indicate the potential of such derivatives as anticancer agents, with specific compounds showing activity comparable to standard drugs like doxorubicin. This research opens avenues for the development of new chemotherapeutic agents based on purine derivatives (Sucharitha et al., 2021).

Mécanisme D'action

Target of Action

It shares a structural similarity with dichlorobenzyl alcohol , which is known to act as a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a structurally similar compound, has been shown to have a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .

Biochemical Pathways

The structurally similar compound, dichlorobenzyl alcohol, is known to interact with the biochemical pathways of various bacteria and viruses, leading to their inactivation .

Result of Action

The structurally similar compound, dichlorobenzyl alcohol, has been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O3/c1-25-18-17(26-11-16(30-20(26)24-18)12-5-3-2-4-6-12)19(28)27(21(25)29)10-13-7-8-14(22)9-15(13)23/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSLDXIOSFRWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

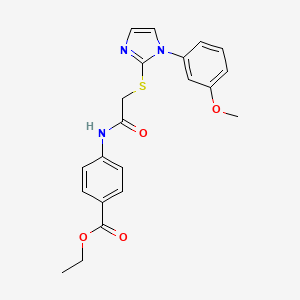

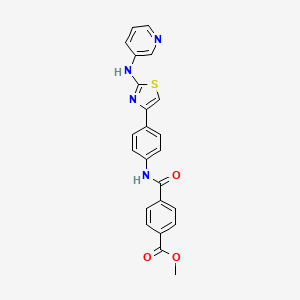

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

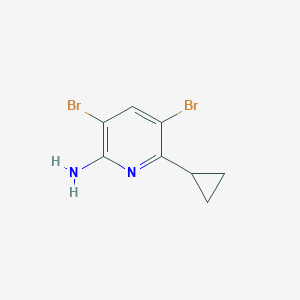

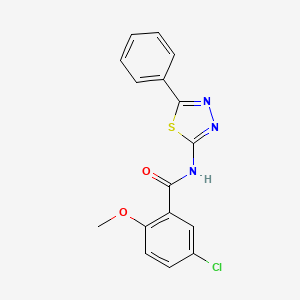

![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)

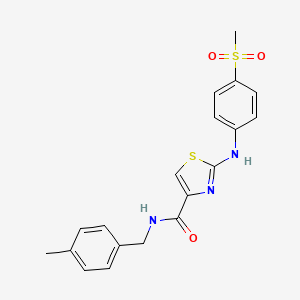

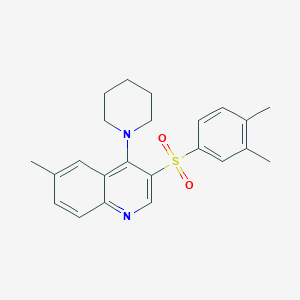

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)